5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid
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Overview
Description
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a bromine atom at the 5-position and a 2,5-dimethylpyrrol-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or dichloromethane. The nitro group is then reduced to an amine, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including antitubercular activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a benzoic acid moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Lacks the bromine substitution.
Uniqueness
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid is unique due to the presence of both the bromine atom and the 2,5-dimethylpyrrol-1-yl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
340311-70-8 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
5-bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C13H12BrNO2/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
AXVRXYUADTYZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)Br)C(=O)O)C |
Origin of Product |
United States |
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